Benzyl (2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylate
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Overview
Description
Benzyl (2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a hydroxyl group. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as an amino acid derivative, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amino Group: The amino group is protected using Boc anhydride to form the Boc-protected intermediate.
Hydroxylation: Introduction of the hydroxyl group can be performed through oxidation reactions using reagents like m-CPBA (meta-chloroperoxybenzoic acid).
Benzylation: The final step involves benzylation of the pyrrolidine ring using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis equipment.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azido derivative.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Oxidation: PCC, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium carbonate
Deprotection: Trifluoroacetic acid, hydrochloric acid
Major Products:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of azido or other substituted derivatives
Deprotection: Formation of the free amine
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Auxiliary: Employed as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to natural substrates.
Receptor Binding: Investigated for its ability to bind to specific biological receptors.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Benzyl (2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Benzyl (2R,3S,4R)-1-Boc-3-hydroxy-4-hydroxypyrrolidine-2-carboxylate: Lacks the fluorine atom, which may result in different biological activity and binding properties.
Benzyl (2R,3S,4R)-1-Boc-3-chloro-4-hydroxypyrrolidine-2-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological interactions.
Uniqueness: The presence of the fluorine atom in Benzyl (2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylate imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, making it a valuable compound in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2R,3S,4R)-3-fluoro-4-hydroxypyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO5/c1-17(2,3)24-16(22)19-9-12(20)13(18)14(19)15(21)23-10-11-7-5-4-6-8-11/h4-8,12-14,20H,9-10H2,1-3H3/t12-,13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVMYQMEYRBQHW-MCIONIFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)OCC2=CC=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@H]1C(=O)OCC2=CC=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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